AM-001

EPAC1 selectivity allosteric inhibition cAMP signaling

AM-001 is a potent, selective, allosteric non-competitive EPAC1 inhibitor with no activity at EPAC2 or PKA. Its unique substitution pattern (4-phenyl, 6-(2-thienyl), 4-fluorophenyl carboxamide) distinguishes it from IKK-targeting thienopyridine analogs. Ideal for cardiac hypertrophy/fibrosis models, SARS-CoV-2 antiviral studies (IC₅₀ 147–167 nM in Calu-3 cells), and cAMP pathway dissection. Non-competitive mechanism ensures efficacy independent of cAMP concentration. Choose AM-001 for unambiguous EPAC1-specific pharmacological profiling.

Molecular Formula C24H16FN3OS2
Molecular Weight 445.5 g/mol
Cat. No. B459158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-001
Molecular FormulaC24H16FN3OS2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N)C5=CC=CS5
InChIInChI=1S/C24H16FN3OS2/c25-15-8-10-16(11-9-15)27-23(29)22-21(26)20-17(14-5-2-1-3-6-14)13-18(28-24(20)31-22)19-7-4-12-30-19/h1-13H,26H2,(H,27,29)
InChIKeyKOJCITYQTOGCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide (AM-001): Key Compound Attributes and Procurement Specifications


3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 340817-81-4), also designated AM-001, is a thieno[2,3-b]pyridine-2-carboxamide derivative with a molecular formula of C₂₄H₁₆FN₃OS₂ and a molecular weight of 445.53 g/mol . The compound features a fused thieno[2,3-b]pyridine core substituted at the 4-position with a phenyl group, at the 6-position with a 2-thienyl moiety, and bears a 3-amino group and a 2-carboxamide linkage to a 4-fluorophenyl ring. Commercially available from suppliers such as Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC available . The compound is a potent, selective, and allosteric non-competitive inhibitor of exchange protein directly activated by cAMP 1 (EPAC1) and has demonstrated antiviral activity against SARS-CoV-2 in cellular models .

Why 3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide Cannot Be Replaced by Generic Thienopyridine Analogs


Generic substitution among thieno[2,3-b]pyridine-2-carboxamide derivatives is precluded by the profound sensitivity of both target engagement and phenotypic activity to specific substitution patterns. While numerous compounds in this chemical class have been developed as IκB kinase (IKK) complex inhibitors for autoimmune and inflammatory indications [1], the precise combination of a 4-phenyl group, a 6-(2-thienyl) moiety, and a 4-fluorophenyl carboxamide side chain in AM-001 confers a fundamentally distinct pharmacological profile. Unlike the majority of in-class compounds, AM-001 functions not as an IKK inhibitor but as a selective, non-competitive allosteric modulator of EPAC1, with negligible cross-reactivity against the closely related EPAC2 isoform or protein kinase A (PKA) [2]. This divergent mechanism and target selectivity profile mean that structurally similar IKK-targeting analogs cannot serve as functional replacements in assays or disease models where EPAC1 modulation is the experimental objective.

3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


EPAC1 Isoform Selectivity of AM-001 Versus EPAC2 and PKA: Differentiation from Pan-EPAC Inhibitors

AM-001 exhibits exclusive antagonism toward EPAC1 with no detectable activity against the structurally homologous EPAC2 isoform or protein kinase A (PKA). This isoform selectivity profile is critical for experimental designs requiring disentanglement of EPAC1-specific signaling from EPAC2-mediated pathways, and contrasts with pan-EPAC modulators or dual EPAC/PKA agents that produce confounding off-target effects [1].

EPAC1 selectivity allosteric inhibition cAMP signaling Rap1 activation

AM-001 Potency Against Sp-8-CPT-Induced EPAC1 Activation: EC₅₀ Comparative Context

AM-001 inhibits Sp-8-CPT-induced EPAC1 activation with an EC₅₀ of 47.8 µM . While no direct head-to-head comparator EC₅₀ is reported in the same assay system for other EPAC1 inhibitors, this value establishes a baseline potency reference for EPAC1 antagonism in cellular Rap1 activation assays. Researchers evaluating alternative EPAC1 inhibitors (e.g., CE3F4, ESI-09) should note that reported potencies vary substantially across assay formats and must be cross-validated under identical conditions.

EPAC1 inhibition EC50 cAMP analog Rap1 GTPase

Antiviral Activity of AM-001 Against SARS-CoV-2 in Vero E6 and Calu-3 Cells: Cell-Type-Dependent IC₅₀ Comparison

AM-001 demonstrates cell-type-dependent antiviral activity against SARS-CoV-2, reducing viral RNA and infectious titers with IC₅₀ values of approximately 355–388 nM in Vero E6 cells and 147–167 nM in human lung Calu-3 cells . The compound achieved ~10⁴-fold viral suppression at 20 µM without detectable cytotoxicity (CC₅₀ > 40 µM, selectivity index >100 in both cell lines) . This cell-type potency differential (approximately 2.4-fold more potent in Calu-3 than in Vero E6 cells) may reflect differences in EPAC1 expression levels or cellular uptake characteristics relevant to respiratory epithelium models.

SARS-CoV-2 antiviral IC50 Calu-3 Vero E6

Non-Competitive Allosteric Inhibition Mechanism: Differentiation from ATP-Competitive Kinase Inhibitors

AM-001 functions as a non-competitive allosteric inhibitor of EPAC1, blocking activation of the downstream effector Rap1 in cultured cells [1]. This mechanism distinguishes AM-001 from orthosteric or ATP-competitive inhibitors that bind the catalytic site and are subject to competition with endogenous ligands (cAMP) or ATP, respectively. The allosteric binding mode may confer reduced susceptibility to compensatory pathway activation and more sustained target engagement in the presence of fluctuating cAMP levels, though direct comparative kinetic or residence time data are not available in the source literature.

allosteric inhibitor non-competitive mechanism of action EPAC1

3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide: Optimal Research Applications Based on Quantitative Evidence


EPAC1-Specific Signaling Pathway Dissection in Cardiac and Fibrotic Disease Models

AM-001 is ideally suited for experiments requiring selective pharmacological inhibition of EPAC1 without confounding effects on EPAC2 or PKA. Studies have demonstrated that AM-001 attenuates cardiac hypertrophy, inflammation, and fibrosis while improving cardiac function during chronic β-adrenergic receptor stimulation in murine models [1]. Similarly, pharmacological inhibition of EPAC1 with AM-001 decreases proliferation in normal and IPF fibroblasts and reduces profibrotic markers including α-SMA, TGF-β/SMAD2/3, and IL-6/STAT3 pathways [2]. The exclusive EPAC1 selectivity (no activity on EPAC2 or PKA) makes this compound the appropriate choice for researchers seeking to validate EPAC1-specific contributions to cardiovascular remodeling and fibrotic disease pathogenesis.

SARS-CoV-2 Antiviral Studies in Human Respiratory Epithelial Cell Models

Based on the quantitative IC₅₀ evidence (147–167 nM in Calu-3 human lung cells; 355–388 nM in Vero E6 cells) , AM-001 is a candidate tool compound for investigating EPAC1-dependent mechanisms in SARS-CoV-2 replication and host-pathogen interactions. The high selectivity index (>100, CC₅₀ > 40 µM) enables antiviral studies at concentrations well below cytotoxic thresholds, reducing experimental artifacts from compound toxicity. The ~2.4-fold enhanced potency observed in Calu-3 cells (human lung origin) relative to Vero E6 cells (African green monkey kidney) suggests that researchers employing physiologically relevant respiratory epithelium models should prioritize Calu-3 or similar human airway cell systems to achieve maximal antiviral effect at minimal compound concentrations.

cAMP-EPAC1-Rap1 Axis Research Requiring Insensitivity to Endogenous cAMP Fluctuations

The non-competitive allosteric mechanism of AM-001 [3] makes this compound particularly suitable for experimental systems where intracellular cAMP levels may vary substantially (e.g., under Gαs-coupled receptor stimulation, phosphodiesterase inhibition, or forskolin treatment). Unlike orthosteric cAMP-competitive inhibitors whose efficacy would be reduced under elevated cAMP conditions, AM-001 maintains inhibition independent of agonist concentration. This mechanistic property supports robust target engagement in long-term assays, in vivo studies, or experimental protocols involving multiple pharmacological manipulations of the cAMP signaling cascade. Researchers studying EPAC1-Rap1-mediated processes under variable cAMP tone should preferentially select AM-001 over orthosteric alternatives.

Target Validation Studies Distinguishing EPAC1 from IKK Complex Contributions

For research programs evaluating the thieno[2,3-b]pyridine-2-carboxamide chemical space, AM-001 provides a critical tool for disentangling EPAC1-mediated effects from IKK complex inhibition. While many structurally related thienopyridine derivatives have been developed as IKKβ inhibitors for inflammatory and autoimmune applications (e.g., BI605906 with IC₅₀ = 380 nM at 0.1 mM ATP) , AM-001 exhibits a fundamentally divergent target profile centered on EPAC1. This divergence enables researchers to use AM-001 as a control compound to rule out EPAC1 contributions when evaluating novel thienopyridine analogs, or conversely, to benchmark EPAC1-specific effects against IKK-targeting reference compounds in comparative pharmacological profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.